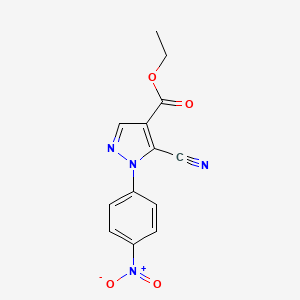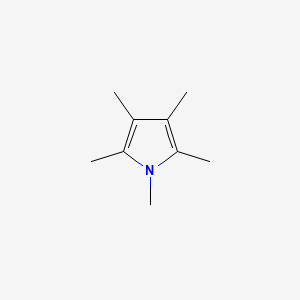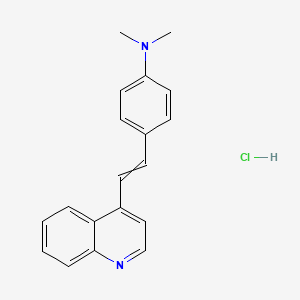
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is a nitrogen-based heterocyclic aromatic compound. It is known for its significant applications in medicinal and industrial chemistry. The compound exhibits a unique structure that combines a quinoline ring with a dimethylaminostyryl group, making it a versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride typically involves the reaction of quinoline derivatives with p-(dimethylamino)styryl compounds. One common method includes the use of transition-metal catalyzed reactions, which have gained prominence due to their efficiency and versatility . For instance, copper-catalyzed reactions are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize eco-friendly and reusable catalysts. Methods such as microwave-assisted synthesis and solvent-free reaction conditions are also explored to enhance the yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolines: These compounds share the quinoline scaffold and exhibit similar chemical reactivity and biological activities.
Uniqueness
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is unique due to the presence of the dimethylaminostyryl group, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various applications .
Propriétés
Numéro CAS |
21970-53-6 |
|---|---|
Formule moléculaire |
C19H19ClN2 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |
Clé InChI |
RMENITNYNPMFHY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




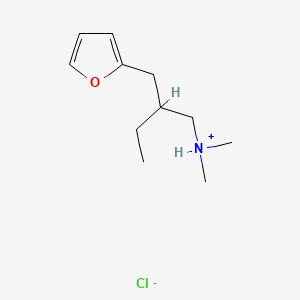


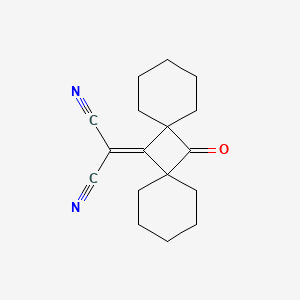
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

